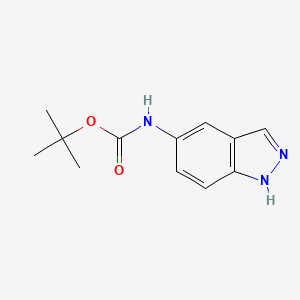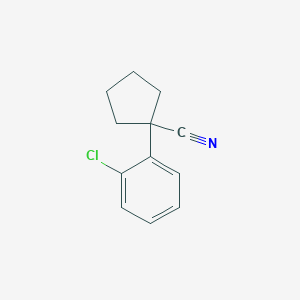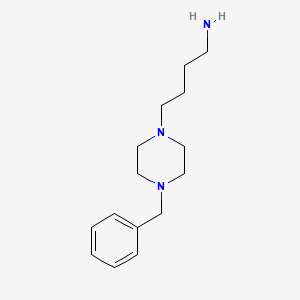
1-(3-Bromo-1-propynyl)naphthalene
説明
1-(3-Bromo-1-propynyl)naphthalene is a chemical compound used as a derivatization agent . It is used in industrial and scientific research .
Synthesis Analysis
This compound can be used to protect alcohols in the form of a 1-naphthylpropargyl ether that can be cleaved with DDQ . The synthesis of this compound involves the introduction of the (1-naphthyl)propargyl group as a sterically unobtrusive alcohol protecting group .Chemical Reactions Analysis
The (1-naphthyl)propargyl group in 1-(3-Bromo-1-propynyl)naphthalene is introduced as a sterically unobtrusive alcohol protecting group that can be cleaved in a single step by exposure to dichlorodicyanoquinone in wet dichloromethane .Physical And Chemical Properties Analysis
The molecular weight of 1-(3-Bromo-1-propynyl)naphthalene is 245.11 . The melting point is between 43-47°C .科学的研究の応用
Synthesis of Cyano Acids for Tachykinin Receptor Antagonists 1-(3-Bromo-1-propynyl)naphthalene derivatives have been utilized in synthesizing 3-cyano-1-naphthalenecarboxylic acid, an intermediate in the manufacture of tachykinin receptor antagonists. This synthesis involves a new route that addresses previous difficulties such as the stoichiometric use of mercury salts and operational challenges, offering advantages in terms of yield and process simplicity (Ashworth et al., 2003).
Development of Bromo-Substituted Naphthalene Dianhydride Derivatives Bromo-substituted naphthalene derivatives, including those related to 1-(3-Bromo-1-propynyl)naphthalene, have been synthesized for applications in materials and supramolecular chemistry. This research focuses on efficient and practical methods to obtain specific bromo-substituted naphthalene dianhydride derivatives, which are precursors for core-substituted 1,4,5,8-naphthalene diimides (cNDIs) used in various scientific fields (Ping, 2012).
Synthesis and Characterization of Naphthalene Derivatives Studies on the synthesis, NMR spectra, and ESR spectrum of naphthalene derivatives, including those similar to 1-(3-Bromo-1-propynyl)naphthalene, have been conducted. These investigations provide insights into the chemical behavior and properties of such naphthalene derivatives under various conditions, contributing to a deeper understanding of their potential applications (Staab & Haenel, 1970).
Functionalization of Metal-Organic Frameworks Naphthalene derivatives, related to 1-(3-Bromo-1-propynyl)naphthalene, have been used in the functionalization of UiO-66 metal-organic frameworks. These modifications, including bromo and naphthalene functionalizations, enable the development of new frameworks with potential applications in various scientific areas (Garibay & Cohen, 2010).
Naphthalene Diimides in Supramolecular Chemistry Naphthalene diimides (NDIs), closely related to 1-(3-Bromo-1-propynyl)naphthalene, have applications in supramolecular chemistry, molecular sensors, and catalysis. The research encompasses the synthesis, properties, and applications of NDIs and their role in host-guest complexes, ion-channels, and interactions with DNA for medicinal applications (Kobaisi et al., 2016).
作用機序
Target of Action
The primary target of 1-(3-Bromo-1-propynyl)naphthalene is alcohols . This compound is used as a reagent for the protection of alcohols in the form of a 1-naphthylpropargyl ether . The respiratory system is also indicated as a target organ .
Mode of Action
1-(3-Bromo-1-propynyl)naphthalene interacts with its targets by forming a 1-naphthylpropargyl ether with alcohols . This ether can be cleaved with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a deprotecting agent .
Result of Action
The primary result of the action of 1-(3-Bromo-1-propynyl)naphthalene is the formation of a 1-naphthylpropargyl ether with alcohols, which can be cleaved with DDQ . This allows for the protection of alcohols during certain reactions and their subsequent deprotection.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(3-Bromo-1-propynyl)naphthalene. For instance, the compound is classified as a combustible solid and should be stored in a well-ventilated place . It’s also recommended to avoid dust formation and to use personal protective equipment when handling the compound .
Safety and Hazards
1-(3-Bromo-1-propynyl)naphthalene is classified as a dangerous good for transport . It may cause skin irritation, serious eye damage, respiratory irritation, and is very toxic to aquatic life . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
特性
IUPAC Name |
1-(3-bromoprop-1-ynyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDMQJTYLOVTPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C#CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568180 | |
| Record name | 1-(3-Bromoprop-1-yn-1-yl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-1-propynyl)naphthalene | |
CAS RN |
352035-98-4 | |
| Record name | 1-(3-Bromoprop-1-yn-1-yl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Bromo-1-propynyl)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Chloro-2-(4-methoxyphenyl)benzo[D]thiazole](/img/structure/B1628082.png)
![5-phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1628084.png)








![1-[(2,2,2-Trichloroethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1628100.png)
